2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine)
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Overview
Description
2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) is a complex organic compound with the molecular formula C28H28N2OS. It is characterized by its unique spiro structure, which includes a fluorene moiety and an isothiazolidine ring.
Preparation Methods
The synthesis of 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) involves multiple steps, typically starting with the preparation of the fluorene and isothiazolidine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar compounds to 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) include other spiro compounds with fluorene and isothiazolidine moieties the presence of the benzoyl and methyl groups, as well as the piperidine ring, gives it unique properties that differentiate it from other similar compounds
Properties
CAS No. |
39593-88-9 |
---|---|
Molecular Formula |
C28H28N2OS |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(4-methyl-3-piperidin-1-ylspiro[1,2-thiazolidine-5,9'-fluorene]-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H28N2OS/c1-20-26(29-18-10-3-11-19-29)30(27(31)21-12-4-2-5-13-21)32-28(20)24-16-8-6-14-22(24)23-15-7-9-17-25(23)28/h2,4-9,12-17,20,26H,3,10-11,18-19H2,1H3 |
InChI Key |
WHPNCDMCMIKLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(SC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=CC=C5)N6CCCCC6 |
Origin of Product |
United States |
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